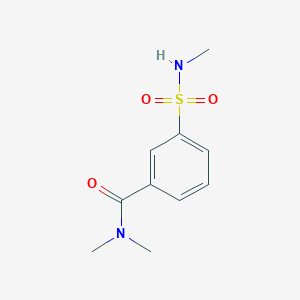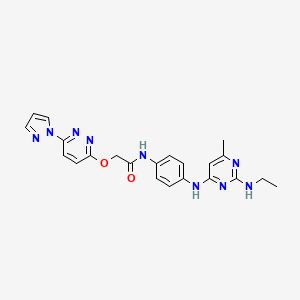
N,N-dimethyl-3-(methylsulfamoyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N,N-dimethyl-3-(methylsulfamoyl)benzamide” is a chemical compound. Its structure suggests that it is a benzamide derivative, which means it contains a benzene ring attached to an amide group .
Synthesis Analysis
While specific synthesis methods for “N,N-dimethyl-3-(methylsulfamoyl)benzamide” are not available, benzamide compounds are generally synthesized from benzoic acid or its derivatives .Molecular Structure Analysis
The molecular structure of “N,N-dimethyl-3-(methylsulfamoyl)benzamide” would consist of a benzene ring attached to an amide group, similar to other benzamides .Chemical Reactions Analysis
Benzamides can undergo various chemical reactions. For instance, they can be synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .Aplicaciones Científicas De Investigación
Green Chemistry and Catalysis
In the pursuit of environmentally friendly chemical processes, research on ionic liquids as solvents and catalysts has been prominent. Verdía et al. (2017) explored the use of an ionic liquid for the Knoevenagel condensation, an essential reaction in organic synthesis, demonstrating the potential of such solvents in enhancing reaction efficiency while minimizing environmental impact (Verdía, Santamarta, & Tojo, 2017).
Material Science and Filtration Technology
The development of advanced materials for filtration technologies, such as reverse osmosis (RO) membranes, is critical for enhancing water purification processes. Kwak et al. (2001) detailed the use of dimethyl sulfoxide (DMSO) as an additive in the formation of thin-film-composite membranes, which significantly improved the RO performance (Kwak, Jung, & Kim, 2001).
Photovoltaic Performance Enhancement
In the field of renewable energy, specifically solar cells, Chu et al. (2011) researched the impact of solvent mixtures, including dimethyl sulfoxide, on the morphology of polycarbazole-based solar cells. Their findings revealed that adjusting solvent composition could lead to significant improvements in device efficiency, highlighting the importance of molecular interactions in the development of photovoltaic materials (Chu et al., 2011).
Pesticide Development
In agricultural science, Tohnishi et al. (2005) introduced flubendiamide, a novel class of insecticide with a unique structure that showed exceptional activity against lepidopterous pests. This research underscores the potential of designing compounds with specific functional groups for targeted pest control applications (Tohnishi et al., 2005).
Nanotechnology and Drug Delivery
The exploration of nanostructured materials for drug delivery systems is a rapidly evolving area of research. Campos et al. (2015) developed solid lipid nanoparticles and polymeric nanocapsules for the sustained release of carbendazim and tebuconazole, two fungicides used in agriculture. Their work illustrates the potential of nanotechnology in creating more efficient and less toxic agricultural treatments (Campos et al., 2015).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N,N-dimethyl-3-(methylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-11-16(14,15)9-6-4-5-8(7-9)10(13)12(2)3/h4-7,11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRIWZHQVGZKMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC(=C1)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-benzyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2561421.png)
![3-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B2561423.png)
![N-[2-(4-Methoxyphenyl)ethyl]-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2561424.png)


![Ethyl 5-cyanopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2561432.png)




![4-ethoxy-3-fluoro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide](/img/structure/B2561439.png)
![8-Bromoimidazo[1,5-a]pyridine](/img/structure/B2561441.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2561442.png)
![1-isonicotinoyl-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2561444.png)